molecular formula C12H15N3 B11730645 N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine

N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11730645
M. Wt: 201.27 g/mol
InChI Key: FTYCWLGIWILTDJ-UHFFFAOYSA-N
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Description

N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a benzyl group attached to the nitrogen atom, which can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The benzyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both benzyl and methyl groups, which can enhance its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-benzyl-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-10-12(9-15(2)14-10)13-8-11-6-4-3-5-7-11/h3-7,9,13H,8H2,1-2H3

InChI Key

FTYCWLGIWILTDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2)C

Origin of Product

United States

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